beta-D-Glucose-1-C-d pentaacetate

Vue d'ensemble

Description

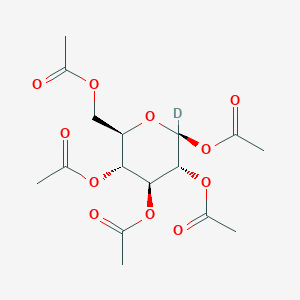

Beta-D-Glucose-1-C-d pentaacetate: is a derivative of glucose, a simple sugar that is a fundamental building block in biochemistry. This compound is characterized by the substitution of hydrogen atoms in glucose with acetyl groups, resulting in a molecule with the chemical formula C16H21O11 . It is commonly used in various biochemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-D-Glucose-1-C-d pentaacetate can be synthesized through the acetylation of glucose. This process involves reacting glucose with acetic anhydride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of acetic anhydride to a glucose solution, with careful control of reaction parameters to ensure high yield and purity . The product is then purified through recrystallization from ethanol or methanol .

Analyse Des Réactions Chimiques

Types of Reactions: Beta-D-Glucose-1-C-d pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield glucose and acetic acid in the presence of water and an acid or base catalyst.

Oxidation: It can be oxidized to form gluconic acid derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Hydrolysis: Glucose and acetic acid.

Oxidation: Gluconic acid derivatives.

Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Beta-D-Glucose-1-C-d pentaacetate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which beta-D-Glucose-1-C-d pentaacetate exerts its effects involves the interaction of its acetyl groups with various molecular targets. In biological systems, the compound can stimulate insulin release by interacting with pancreatic islets . The acetyl groups can also undergo hydrolysis, releasing glucose, which then participates in metabolic pathways .

Comparaison Avec Des Composés Similaires

Alpha-D-Glucose pentaacetate: Similar structure but different stereochemistry, leading to different reactivity and applications.

Beta-D-Galactose pentaacetate: Similar acetylation pattern but derived from galactose instead of glucose.

Uniqueness: Beta-D-Glucose-1-C-d pentaacetate is unique due to its specific acetylation pattern and the presence of deuterium, which makes it useful in isotopic labeling studies . Its ability to stimulate insulin release and its applications in biodegradable polymer production also set it apart from similar compounds .

Activité Biologique

Beta-D-Glucose-1-C-d pentaacetate is a derivative of glucose that has garnered attention for its biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an acetylated derivative of beta-D-glucose, characterized by five acetyl groups attached to the hydroxyl groups of the glucose molecule. This modification enhances its lipophilicity and stability, making it suitable for various biochemical applications.

1. Anomerization and Reactivity

Recent studies have demonstrated that this compound can undergo anomerization through imidazole-catalyzed reactions. This process allows for the conversion between alpha and beta anomers, which is crucial in glycoside synthesis. The reaction can occur efficiently in both solid-state and organic solvents at room temperature, achieving conversion yields exceeding 93% within an hour under optimal conditions .

2. Insulin Release Stimulation

Research indicates that the alpha form of D-glucose derivatives, including pentaacetates, can stimulate insulin release more effectively than their beta counterparts. This property is linked to their ability to interact with pancreatic beta cells, suggesting potential applications in diabetes management .

3. Environmental Applications

A derivative of this compound has been developed as an efficient phase-selective gelator for oil spill recovery. This compound can solidify oils into oleogels rapidly and exhibits mechanical strength and stability over extended periods. Such properties highlight its potential utility in environmental remediation efforts .

Case Studies

Several studies have examined the biological activity of this compound:

- Study on Anomerization : An investigation into the imidazole-promoted anomerization revealed that this method could be applied to large-scale synthesis, indicating its industrial relevance .

- Insulin Release Mechanism : A study focused on the interaction of glucose derivatives with insulin-secreting cells demonstrated that modifications like acetylation could enhance biological activity by improving cell membrane permeability .

- Oil Spill Recovery : The application of a modified beta-D-glucose pentaacetate in environmental science showcased its effectiveness in solidifying oils from aqueous mixtures, presenting a novel approach to addressing pollution .

Data Tables

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxy-6-deuteriooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1/i16D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-YVHAHNBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481738 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73485-90-2 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-beta-D-(C~1~-~2~H)glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.